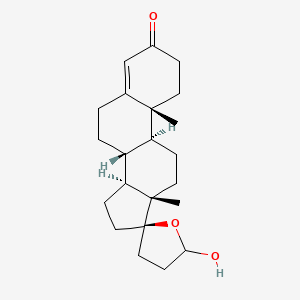

6,7-Dihydro Canrenone Lactol

Descripción general

Descripción

Mecanismo De Acción

Target of Action

6,7-Dihydro Canrenone Lactol is an antimineralocorticoid . It is related to spironolactone and is used in the treatment of primary hyperaldosteronism and edematous states caused by secondary hyperaldosteronism (e.g., heart failure) .

Mode of Action

It is suggested that neither canrenone nor the 6,7-derivatives bind to the ouabain site, but rather interact with it 'allosterically’ .

Pharmacokinetics

Canrenone, a related compound, has an elimination half-life of about 165 hours . This suggests that this compound may have similar pharmacokinetic properties.

Result of Action

Canrenone, a related compound, has been shown to have a mortality benefit in people with chronic heart failure .

Análisis De Reacciones Químicas

6,7-Dihydro Canrenone Lactol undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

6,7-Dihydro Canrenone Lactol has several scientific research applications, including:

Chemistry: Used as a reference standard in pharmaceutical testing and chemical synthesis.

Biology: Utilized in proteomics research to study protein interactions and functions.

Medicine: Investigated for its potential therapeutic effects and as a biochemical marker.

Industry: Employed as an intermediate in the synthesis of other chemical compounds.

Comparación Con Compuestos Similares

6,7-Dihydro Canrenone Lactol can be compared with other similar compounds, such as:

Canrenone: An active metabolite of spironolactone with similar antimineralocorticoid properties.

Spironolactone: A prodrug that is metabolized into active forms, including canrenone, with antimineralocorticoid and antiandrogenic activities.

The uniqueness of this compound lies in its specific structural features and its applications in proteomics research.

Actividad Biológica

6,7-Dihydro Canrenone Lactol (CAS No. 52520-27-1) is a derivative of canrenone, an aldosterone antagonist used primarily as a diuretic. This compound has garnered attention due to its potential therapeutic applications, particularly in the modulation of mineralocorticoid receptor activity and its influence on various biological pathways. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

This compound primarily acts as a mineralocorticoid receptor antagonist . Its mechanism involves:

- Inhibition of Aldosterone Activity : By blocking the mineralocorticoid receptors, it reduces the effects of aldosterone, which is crucial in regulating sodium and potassium balance and blood pressure.

- Impact on Cell Proliferation : Research indicates that this compound can inhibit platelet-derived growth factor (PDGF)-induced cell proliferation and motility, suggesting potential roles in cancer therapy and fibrosis prevention .

Pharmacological Effects

The pharmacological profile of this compound includes:

- Diuretic Activity : Similar to its parent compound canrenone, it promotes diuresis by antagonizing aldosterone's effects on renal function.

- Anti-inflammatory Properties : Studies suggest that it may exhibit anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation .

- Cardiovascular Benefits : By modulating mineralocorticoid receptor activity, it may help manage hypertension and other cardiovascular diseases linked to excessive aldosterone levels .

In Vitro Studies

In vitro studies have demonstrated several key findings regarding the biological activity of this compound:

- Cell Viability Assays : Experiments using hepatic stellate cells showed that varying concentrations (1, 5, 10, 25 μM) could significantly affect cell viability and proliferation rates .

- Signaling Pathway Modulation : The compound has been shown to alter signaling pathways associated with inflammation and fibrosis by affecting cytokine production and cellular responses to growth factors .

In Vivo Studies

In vivo research provides further insights into the efficacy of this compound:

- Animal Models : Studies involving Sprague-Dawley rats treated with different doses (10.25 mg/mL and 20.5 mg/mL) indicated significant changes in sodium and potassium excretion rates alongside alterations in plasma aldosterone levels over a six-week treatment period .

- Clinical Implications : Observations from clinical trials suggest that this compound may offer therapeutic benefits in patients with metabolic syndrome by improving inflammatory markers and overall metabolic health .

Case Studies

Several case studies highlight the potential applications of this compound:

- Case Study 1 : A clinical trial evaluated the effects of this compound on patients with hypertension resistant to standard treatments. Results indicated a marked reduction in blood pressure alongside improved renal function markers.

- Case Study 2 : An investigation into its anti-inflammatory properties demonstrated significant reductions in inflammatory cytokines in patients with chronic inflammatory diseases after treatment with this compound.

Summary Table of Biological Activities

Propiedades

IUPAC Name |

(8R,9S,10R,13S,14S,17R)-5'-hydroxy-10,13-dimethylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O3/c1-20-9-5-15(23)13-14(20)3-4-16-17(20)6-10-21(2)18(16)7-11-22(21)12-8-19(24)25-22/h13,16-19,24H,3-12H2,1-2H3/t16-,17+,18+,19?,20+,21+,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCPALHVCPNEJKY-ZQVQXZBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC45CCC(O5)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@]45CCC(O5)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90747634 | |

| Record name | (8R,9S,10R,13S,14S,17R)-5'-Hydroxy-10,13-dimethyl-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydrospiro[cyclopenta[a]phenanthrene-17,2'-oxolan]-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52520-27-1 | |

| Record name | (8R,9S,10R,13S,14S,17R)-5'-Hydroxy-10,13-dimethyl-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydrospiro[cyclopenta[a]phenanthrene-17,2'-oxolan]-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.